3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid
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Overview
Description
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It features a benzene ring substituted with a benzoyl(hydroxy)amino group and a sulfonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of benzene derivatives, where a sulfonic acid group is introduced using sulfur trioxide and fuming sulfuric acid . The benzoyl(hydroxy)amino group can be introduced through a series of steps involving nitration, reduction, and acylation reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and acylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the benzoyl(hydroxy)amino group to other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sulfuric acid, nitric acid, and halogens are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, sulfonic acid derivatives, and reduced forms of the compound.
Scientific Research Applications
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid involves its interaction with molecular targets through electrophilic aromatic substitution. The sulfonic acid group enhances the compound’s solubility and reactivity, allowing it to participate in various chemical reactions. The benzoyl(hydroxy)amino group can form hydrogen bonds and interact with biological molecules, influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar reactivity but lacking the benzoyl(hydroxy)amino group.
Benzotriazole: Contains a benzene ring with different substituents, showing different chemical properties and applications.
Uniqueness
3-[Benzoyl(hydroxy)amino]benzene-1-sulfonic acid is unique due to the presence of both the benzoyl(hydroxy)amino group and the sulfonic acid group
Properties
CAS No. |
61014-65-1 |
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Molecular Formula |
C13H11NO5S |
Molecular Weight |
293.30 g/mol |
IUPAC Name |
3-[benzoyl(hydroxy)amino]benzenesulfonic acid |
InChI |
InChI=1S/C13H11NO5S/c15-13(10-5-2-1-3-6-10)14(16)11-7-4-8-12(9-11)20(17,18)19/h1-9,16H,(H,17,18,19) |
InChI Key |
BVHUQCNARWNHSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N(C2=CC(=CC=C2)S(=O)(=O)O)O |
Origin of Product |
United States |
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